H-Tz-NHS
Overview
Description
H-Tz-NHS is a novel drug developed by the pharmaceutical company Aventis and is currently in the early stages of clinical trials. It is a synthetic molecule that has been designed to target the enzyme tyrosine hydroxylase (TH) in the brain, with the aim of increasing the production of dopamine, a neurotransmitter that plays an important role in regulating mood, movement and memory. The drug has been shown to be effective in animal models and is currently being tested for its potential therapeutic use in humans.
Scientific Research Applications
Health Technology Assessment in the NHS : The National Health Service (NHS) employs health technology assessment as a key strategy to ensure care delivery is based on high-quality research (Maisey & Lewis, 1994). This approach involves evaluating the effectiveness, costs, and broader impacts of health technologies on healthcare.
Impact on Clinical Practice and Policy : The HTA programme has significantly influenced UK health policy and clinical practice, emphasizing the importance of high-quality scientific evidence (Guthrie et al., 2015). Its close relationship with organizations like NICE (National Institute for Health and Care Excellence) facilitates this impact.
Innovative Research Methodologies : The NHS HTA programme also explores innovative research methodologies like decision theory and value of information analysis to inform its prioritization process (Claxton et al., 2004).
High-Throughput Screening (HTS) : HTS, a method used in drug discovery, relates to the development of micro- and nanofluidic systems, enhancing biological research's analytical throughput rates (Hong, Edel, & deMello, 2009).
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-(1,2,4,5-tetrazin-3-yl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5O4/c19-10-5-6-11(20)18(10)22-13(21)9-3-1-8(2-4-9)12-16-14-7-15-17-12/h1-4,7H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXSEFJKHNXTMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)C3=NN=CN=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Tz-NHS |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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